molecular formula C13H12N2O2S B1393274 N-(2-furylmethyl)-6-methoxy-1,3-benzothiazol-2-amine CAS No. 16763-25-0

N-(2-furylmethyl)-6-methoxy-1,3-benzothiazol-2-amine

Cat. No. B1393274
CAS RN: 16763-25-0
M. Wt: 260.31 g/mol
InChI Key: BRGAQNKJVBYFFM-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule and their potential reactivity.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes looking at the reagents and conditions needed for these reactions and the products that are formed.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and stability. It could also involve studying the compound’s spectroscopic properties.


Scientific Research Applications

Enhancement of Physical Performance

A study found that derivatives of 2-amino-6-ethoxybenzothiazole, including N-(2-furylmethyl)-6-methoxy-1,3-benzothiazol-2-amine, enhanced physical performance in mice. These compounds proved to be more effective or comparable to known actoprotectors like metaproate and ladasten (Tsoublva et al., 2015).

Application in Organic Chemistry

This compound's derivative, N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide, serves as a building block for Julia olefination, used in creating alpha-fluorovinyl Weinreb amides and alpha-fluoroenones (Ghosh et al., 2009).

Synthesis of Azo Dyes

Benzothiazole derivatives, including 2-amino-6-methoxybenzothiazole, are used for synthesizing heterocyclic azo dyes, which color cellulose acetate in red to greenish-blue hues, showcasing their utility in dyeing and pigmentation (Georgiadou & Tsatsaroni, 2002).

Anticonvulsant and Neuroprotective Effects

N-(substituted benzothiazol-2-yl)amides, derived from substituted-benzothiazol-2-amine, exhibit anticonvulsant and neuroprotective effects. One derivative, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, showed significant efficacy in lowering MDA and LDH levels, indicating potential as an anticonvulsant with neuroprotective effects (Hassan et al., 2012).

Antimicrobial and Corrosion Inhibition

N-(4-(substitutedbenzylidene)benzo[d]thiazol-2-amine derivatives synthesized from 2,3-dihydro-1,3-benzothiazol-2-amine have shown notable antimicrobial activities. Additionally, they also demonstrate potential as corrosion inhibitors for mild steel in acidic solutions (Nayak & Bhat, 2023).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. It could also involve studying the compound’s behavior in the body and its potential side effects.


Future Directions

This could involve looking at potential applications for the compound in areas like medicine, materials science, or environmental science. It could also involve proposing new reactions or syntheses involving the compound.


properties

IUPAC Name

N-(furan-2-ylmethyl)-6-methoxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-16-9-4-5-11-12(7-9)18-13(15-11)14-8-10-3-2-6-17-10/h2-7H,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGAQNKJVBYFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-furylmethyl)-6-methoxy-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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